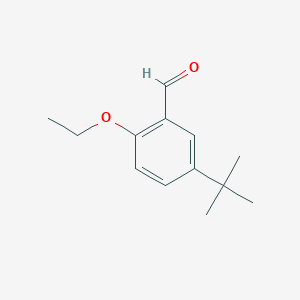

5-(叔丁基)-2-乙氧基苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

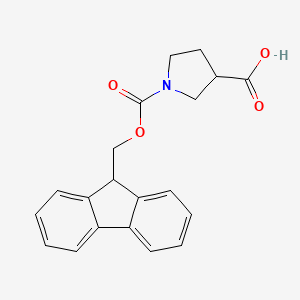

5-(Tert-butyl)-2-ethoxybenzaldehyde is a chemical compound that belongs to the family of substituted benzaldehydes. While the specific compound is not directly studied in the provided papers, related compounds with tert-butyl groups and hydroxy or methoxy substituents on the benzene ring have been investigated. These studies provide insights into the synthesis, molecular structure, and reactivity of similar compounds, which can be extrapolated to understand 5-(Tert-butyl)-2-ethoxybenzaldehyde.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful control of reaction conditions. For instance, a short synthesis of tert-butyl-hydroxylated di-tert-butyl-4-hydroxybenzaldehyde was achieved using an HBr-DMSO system as an effective oxidant, with an overall yield of 45% from 2-tert-butyl-p-cresol . Similarly, the synthesis of 3-tert-butyl-2-hydroxybenzaldehyde was performed from 2-(tert-butyl)phenol, magnesium scraps, and paraformaldehyde in methanol by formylation . These methods could potentially be adapted for the synthesis of 5-(Tert-butyl)-2-ethoxybenzaldehyde by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as X-ray crystallography and spectroscopic methods. For example, the crystal and molecular structure of a di-tert-butyl substituted benzaldehyde was characterized, revealing intramolecular hydrogen bonding . These studies suggest that 5-(Tert-butyl)-2-ethoxybenzaldehyde may also exhibit specific structural features, such as intramolecular interactions, that could influence its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of tert-butyl substituted benzaldehydes has been explored in various chemical reactions. Anionic condensations of hydroxybenzaldehydes with malonic acid and acetic anhydride in the presence of weak bases have been studied, leading to the formation of cinnamic acids and lactones . Electromethoxylation reactions of tert-butylcatechol and dihydroxybenzaldehyde have also been investigated, showing that these compounds can undergo methoxylation to form methoxyquinones . These findings indicate that 5-(Tert-butyl)-2-ethoxybenzaldehyde may participate in similar reactions, potentially leading to a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted benzaldehydes are influenced by their molecular structure. The interfacial activity of a hydroxy-tert-butylbenzaldehyde oxime was studied, showing significant changes in the interface character with varying diluent compositions . Spectroscopic techniques, including FT-IR, FT-Raman, UV-Visible, and NMR, have been used to study the molecular structure and electronic properties of a related compound, providing insights into its stability and potential bioactivity . These studies suggest that 5-(Tert-butyl)-2-ethoxybenzaldehyde may exhibit distinct physical and chemical properties that could be characterized using similar analytical methods.

科学研究应用

合成和结构分析

5-(叔丁基)-2-乙氧基苯甲醛衍生物被用于合成各种复杂化合物。例如,已经合成了类似5-叔丁基-2-羟基-3-甲基硫基苯甲醛的衍生物,用于制备萨尔西恩和萨尔西安型配体。然后利用这些衍生物形成金属配合物,特别是与铜(II)形成的配合物,展示出独特的伏安配体基氧化反应,可能在各种电化学应用中有用(Sylvestre et al., 2005)。

在催化中

来自5-(叔丁基)-2-乙氧基苯甲醛衍生物的配合物在某些反应中作为催化剂。具体来说,铁(III)和钴(III)与从类似化合物衍生的芳基腙配体的互变异构体形成的配合物已经显示出在醇的微波辅助氧化中作为催化剂的有效性(Sutradhar et al., 2016)。

在分子对接和量子化学研究中

5-(叔丁基)-2-乙氧基苯甲醛衍生物的衍生物,如3,5-二叔丁基-2-羟基苯甲醛,已成为广泛的量子化学计算和分子对接研究的对象。这些研究探讨了分子结构、振动赋值和电子参数,以及化合物的生物活性,为它们抗击各种流感类型的抗病毒潜力提供了见解(Mary & James, 2020)。

在席夫碱金属配合物中

涉及5-(叔丁基)-2-乙氧基苯甲醛衍生物作为配体的配合物被用于研究其磁性、催化和光谱电化学性质。这些研究有助于理解这些配合物的电荷、自旋状态和配体特性,以及它们在氧化反应中的潜在应用,以及它们在各种化学过程中作为纳米催化剂的行为(Cazacu et al., 2015)。

未来方向

The future directions for research on “5-(Tert-butyl)-2-ethoxybenzaldehyde” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to determine its safety and potential applications .

属性

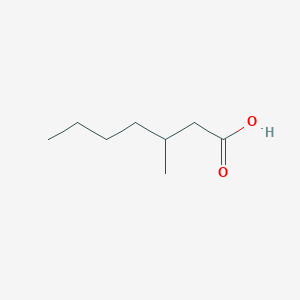

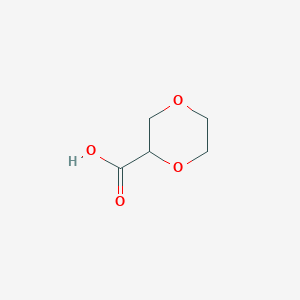

IUPAC Name |

5-tert-butyl-2-ethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-5-15-12-7-6-11(13(2,3)4)8-10(12)9-14/h6-9H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGVFOSPXJNMIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)(C)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396195 |

Source

|

| Record name | 5-tert-butyl-2-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Tert-butyl)-2-ethoxybenzaldehyde | |

CAS RN |

681443-01-6 |

Source

|

| Record name | 5-tert-butyl-2-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1309138.png)

![1,6,20,25-Tetraaza[6.1.6.1]paracyclophane](/img/structure/B1309144.png)